N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Overview
Description
N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as CHBAAH, is a hydrazide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest for further investigation.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms, reducing inflammation, and preventing the formation of free radicals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been found to have antioxidant and chelating properties.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in lab experiments include its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. It also requires the use of a catalyst during synthesis, which can add complexity to the experimental procedure.
Future Directions
There are several future directions for the study of N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One potential area of investigation is its use as a chelating agent for the removal of heavy metals from contaminated water sources. Another potential area of research is its use as a corrosion inhibitor in the oil and gas industry. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its mechanism of action.
Scientific Research Applications
N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a chelating agent and as a corrosion inhibitor.
properties
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNCPCAHQKQMMF-OCKHKDLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.